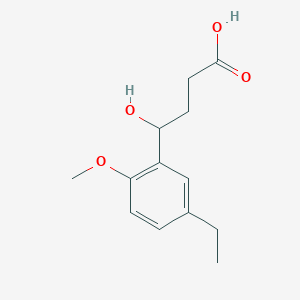

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

説明

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 4-ethyl-2-methoxyphenol with a suitable alkyl halide under basic conditions to introduce the butanoic acid moiety . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The tertiary hydroxyl group and adjacent carbon atoms in the hydroxybutanoic acid moiety are susceptible to oxidation.

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media , chromium trioxide (CrO₃) .

- Products :

Table 1: Oxidation Pathways

Reduction Reactions

The carboxylic acid group and aromatic ring can undergo reduction under specific conditions.

- Reagents/Condients :

Table 2: Reduction Outcomes

Aromatic Electrophilic Substitution

The methoxy group directs electrophiles to the ortho and para positions, while the ethyl group provides steric effects.

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .

- Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives .

Table 3: Substitution Regioselectivity

| Reaction | Electrophile | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ | C-3 (meta to ethyl) | 4-Hydroxy-3-nitro derivative | |

| Halogenation | Br₂/FeBr₃ | C-6 (ortho to methoxy) | 6-Bromo-substituted analog |

Esterification and Lactonization

The carboxylic acid readily forms esters or lactones under acidic or enzymatic conditions.

- Esterification : Reaction with ethanol/H₂SO₄ produces ethyl 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoate .

- Lactonization : Intramolecular dehydration forms a γ-lactone under heat (Δ) or enzyme catalysis .

Mechanistic Insights

科学的研究の応用

Chemistry

- Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including esterification and amidation.

- Reactivity Studies : Its reactivity can be investigated to understand the mechanisms of chemical transformations, providing insights into reaction pathways and product formation.

Biology

- Anticancer Activity : Research has indicated that 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid exhibits cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7) cells. Studies show that it induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, which could lead to its application in developing new antimicrobial agents.

Medicine

- Therapeutic Development : The compound is being explored for its potential therapeutic applications, particularly in the treatment of conditions related to inflammation and cancer due to its bioactive properties. Its ability to modulate biological pathways makes it a candidate for drug development.

- Pharmacological Studies : Ongoing pharmacological studies are assessing its efficacy and safety profile, which is essential for any future clinical applications.

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of this compound on MCF-7 cells showed significant inhibition of cell viability at concentrations above 20 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

作用機序

The mechanism by which 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-Ethyl-2-methoxyphenol: Shares the aromatic core but lacks the butanoic acid moiety.

4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with different substituents on the aromatic ring.

Uniqueness

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is unique due to its combination of an aromatic ring with an aliphatic side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired .

生物活性

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, also known as a derivative of butyric acid, has garnered interest in recent years due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxybutanoic acid backbone with an ethyl and methoxy substitution on the phenyl ring. Its molecular formula is C13H18O3, and it has a molecular weight of approximately 222.28 g/mol. The presence of the hydroxy group contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| Solubility | Soluble in organic solvents; moderate solubility in water |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Case Study : A study demonstrated that treatment with this compound resulted in a marked decrease in malondialdehyde (MDA) levels, a biomarker of lipid peroxidation, indicating reduced oxidative damage .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown potential anti-inflammatory effects.

- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : In vitro studies on macrophage cell lines indicated that the compound significantly reduced the production of these cytokines when stimulated with lipopolysaccharides (LPS) .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

- Findings : In studies involving human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, the compound exhibited IC50 values of approximately 25 µM and 30 µM, respectively .

- Mechanism : The observed cytotoxicity is believed to be mediated through apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective properties.

- Mechanism : It appears to modulate neurotransmitter levels and reduce neuroinflammation.

- Case Study : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss .

特性

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIZHYKJPBPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424539 | |

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-63-1 | |

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。